(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl is a chiral compound with a specific stereochemistry It contains an amino group, a butyl chain, a fluorine atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and (S)-1-aminobutane.
Formation of Amide Bond: The carboxylic acid group of 4-fluorobenzoic acid is activated using reagents like carbodiimides (e.g., DCC) to form an amide bond with the amino group of (S)-1-aminobutane.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amide product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzoic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-aminobutyl)-2-(trifluoromethyl)benzonitrile
- (S)-3-(1-Aminobutyl)-4-chlorobenzoicacidhcl
Uniqueness
(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in pharmaceutical applications.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-[(1S)-1-aminobutyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
QNPATBVCJDAACW-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.